CPI-1205 is a potent, selective, and reversible small molecule inhibitor of the enzymatic activity of EZH2 [, ]. It acts as a competitor to S-adenosyl methionine (SAM), the cofactor necessary for EZH2 activity [, ]. CPI-1205 displays efficacy against both wild-type and mutant forms of EZH2 [, ]. In various cancer models, both in vitro and in vivo, CPI-1205 has demonstrated anti-proliferative effects [, ]. Notably, it has shown potential in treating lymphomas and prostate cancer [, , , ].
CPI-1205 is a synthetic organic compound recognized for its role as a selective inhibitor of the histone lysine methyltransferase, Enhancer of Zeste Homolog 2. This compound is primarily developed for its potential therapeutic applications in oncology, particularly targeting malignancies associated with dysregulation of the Polycomb Repressive Complex 2. The chemical structure of CPI-1205 is characterized by its molecular formula and a molecular weight of approximately 518.57 g/mol. Its unique properties make it a subject of interest in ongoing clinical research, particularly in the treatment of B-cell lymphomas and other cancers.
CPI-1205 was developed by Constellation Pharmaceuticals and has been classified as a small molecule with significant antineoplastic activity. The compound's development is part of a broader effort to inhibit EZH2, a component of the Polycomb Repressive Complex 2, which is implicated in gene silencing through histone methylation. CPI-1205 has been documented under several databases including PubChem and ChEMBL, which provide detailed information on its chemical properties and biological activity.
The synthesis of CPI-1205 involves several chemical reactions to construct its complex structure. The primary synthetic route includes:
The synthesis process has been optimized to yield high purity levels, ensuring that the compound meets the required specifications for biological testing.
CPI-1205 features a distinctive molecular structure that can be represented as follows:
The compound's structure includes multiple functional groups that contribute to its interaction with biological targets, particularly the EZH2 enzyme.
CPI-1205 participates in various biochemical reactions, primarily as an inhibitor of EZH2 activity. Key reactions include:
These reactions highlight the compound's mechanism as a targeted therapeutic agent in cancer treatment.
CPI-1205 exerts its effects primarily through competitive inhibition of EZH2. By binding to the active site of the enzyme, it prevents the methylation of histone proteins, which is essential for transcriptional repression. This action leads to:
Data from studies indicate that CPI-1205 has an IC50 value of approximately 2 nM for EZH2, showcasing its potency as an inhibitor.
CPI-1205 is characterized by:
CPI-1205 is primarily investigated for its applications in cancer therapy, particularly in treating B-cell lymphomas and other malignancies where EZH2 plays a pivotal role in disease progression. Current clinical trials are evaluating its efficacy and safety profile in patients with specific genetic mutations associated with these cancers.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2